2-Chloro-1-(4-ethoxypiperidin-1-yl)propan-1-one
Overview
Description
2-Chloro-1-(4-ethoxypiperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C10H18ClNO2 and its molecular weight is 219.71 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Research demonstrates the use of related chloro and ethoxypiperidin compounds in organic synthesis, such as the preparation of lithium organometallic compounds used as anion polymerization initiators, showcasing their role in synthesizing novel polymers with potential applications in materials science (Chengjie Feng, 2005).
- Another study focuses on protecting groups for oligoribonucleotide synthesis, revealing the importance of specific functional groups in the development of synthetic methodologies for nucleic acid chemistry, potentially impacting biotechnology and therapeutic development (W. Lloyd et al., 2000).
Catalysis and Reactions
- The utility of chloro and ethoxypiperidin-related compounds in catalysis is illustrated by studies on TEMPO-catalyzed alcohol oxidation systems, highlighting advancements in environmentally benign chemical processes (Xiao‐Qiang Li, Chi Zhang, 2009).
- Research into ionic liquid-based Ru(II) compounds, including those with chloro and propanol components, emphasizes their role in transfer hydrogenation reactions, indicating potential applications in green chemistry and sustainable industrial processes (M. Aydemir et al., 2014).
Pharmacological Applications
- While excluding direct drug use and dosage information as per the requirements, it's notable that related compounds are investigated for their pharmacological potential, such as receptor antagonism, which could inform future drug discovery efforts aimed at treating various conditions (J. Hon, 2013).
Properties
IUPAC Name |
2-chloro-1-(4-ethoxypiperidin-1-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-3-14-9-4-6-12(7-5-9)10(13)8(2)11/h8-9H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOKDPUIHJJWMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCN(CC1)C(=O)C(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.